molecular formula C21H22N2O5S2 B3011008 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034528-33-9

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No.: B3011008
CAS No.: 2034528-33-9
M. Wt: 446.54
InChI Key: BMXBNLKBMSDRJN-UHFFFAOYSA-N
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Description

The compound 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a sulfonamide-containing heterocyclic molecule featuring a 1,4-thiazepane core. The structure includes a phenylsulfonyl group substituted at the para-position with a 2-methyloxazole, a five-membered aromatic heterocycle with nitrogen and oxygen atoms. The 7-position of the thiazepane is functionalized with a phenyl group, contributing to hydrophobic interactions.

Properties

IUPAC Name

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-16-22-20(15-28-16)17-7-9-19(10-8-17)30(26,27)23-12-11-21(29(24,25)14-13-23)18-5-3-2-4-6-18/h2-10,15,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXBNLKBMSDRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazepane intermediates, followed by their coupling through sulfonylation.

    Oxazole Synthesis: The oxazole ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazepane Synthesis: The thiazepane ring is formed through the cyclization of a suitable diamine with a dihalide.

    Coupling and Sulfonylation: The final step involves coupling the oxazole and thiazepane intermediates through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Spectral Comparison

Feature Target Compound Triazole Derivatives
Core Structure 1,4-Thiazepane 1,1-dioxide 1,2,4-Triazole
Sulfonyl Group Present (1243–1258 cm⁻¹ inferred) Present (1243–1258 cm⁻¹)
Key Heterocyclic Substituent 2-Methyloxazole 2,4-Difluorophenyl
Molecular Weight (Inferred) ~450–500 g/mol 400–550 g/mol
IR Absence No -SH band (~2500–2600 cm⁻¹) No -SH band in thione tautomers

Biological Activity

The compound 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic molecule that has gained attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O3SC_{19}H_{20}N_2O_3S. Its structure features a thiazepane ring, which is known for its diverse biological activities. The sulfonyl group and the methyloxazole moiety contribute to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymes : Many thiazepane derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Antimicrobial Activity : Some studies have shown that related compounds possess significant antibacterial properties against strains such as MRSA and E. coli .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits potent antibacterial activity against various pathogens.
Anti-inflammatory Potential COX inhibitor with selectivity towards COX-2, which may reduce inflammation without significant side effects .
Cytotoxicity Evaluated for cytotoxic effects in vitro; some derivatives showed low toxicity at therapeutic doses .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazepane derivatives and their related compounds:

  • Antimicrobial Efficacy : A study found that derivatives similar to the target compound exhibited high antibacterial activity against MRSA with minimal cytotoxicity . The most effective compounds showed growth inhibition rates exceeding 85% against tested bacterial strains.
  • COX Inhibition Studies : Research demonstrated that certain thiazepane derivatives selectively inhibited COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Molecular Modeling : Molecular docking studies indicated favorable interactions between the compound and target enzymes, supporting its potential efficacy as a therapeutic agent .

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